tert-Butyl 4-(piperazin-1-yl)benzoate
Overview
Description
tert-Butyl 4-(piperazin-1-yl)benzoate: is an organic compound with the molecular formula C15H22N2O2. It is a derivative of benzoic acid and piperazine, featuring a tert-butyl ester group. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(piperazin-1-yl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(piperazin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting central nervous system disorders, such as anxiety and depression. It is also investigated for its antimicrobial and anticancer properties .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- 4-(N-Boc-piperazin-1-yl)benzaldehyde
Comparison: tert-Butyl 4-(piperazin-1-yl)benzoate is unique due to its combination of a benzoate ester and a piperazine ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate has an aldehyde group, which makes it more reactive in condensation reactions, while tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amine group, influencing its basicity and nucleophilicity .
Properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXQOZMVCDQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630376 | |
Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187669-28-9 | |
Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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